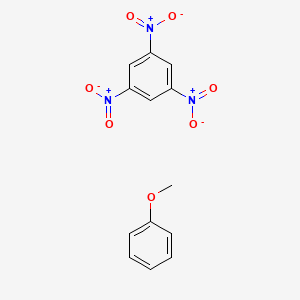

Anisole;1,3,5-trinitrobenzene

Description

Conceptual Framework of Electron Donor-Acceptor Interactions

Electron donor-acceptor (EDA) or charge-transfer (CT) complexes represent a class of molecular assemblies formed through a weak, reversible association between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). wikipedia.orgd-nb.info The interaction is characterized by electrostatic forces where the donor, having a low ionization potential, attracts the acceptor, which possesses high electron affinity. wikipedia.orgchalmers.se In the ground state, the complex is held together by forces such as dipole-dipole interactions and London dispersion forces. d-nb.infojetir.org

A key feature of EDA complexes is the appearance of a new, broad absorption band in the UV-visible spectrum, known as the charge-transfer band, which is not present in the spectra of the individual donor or acceptor molecules. d-nb.inforesearchgate.net This band often extends into the visible region, causing the complex to be colored. researchgate.net Upon absorption of light of a specific wavelength, the complex can be promoted to an excited state, leading to a partial or full transfer of an electron from the donor to the acceptor. d-nb.infochalmers.se This process can generate reactive radical ion pairs, which can then participate in subsequent chemical reactions. d-nb.infochalmers.se The stability and nature of these complexes can be influenced by factors such as steric hindrance, which may prevent the close approach required for effective interaction. jetir.org

Significance of Aromatic Nitro Compounds as Electron Acceptors

Aromatic compounds substituted with multiple nitro (–NO₂) groups are quintessential electron acceptors in the study of EDA complexes. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it highly electron-deficient. This electron deficiency makes them capable of forming charge-transfer complexes with a variety of electron-rich aromatic compounds, known as arenes. wikipedia.orgwikipedia.org

Among polynitrated aromatic compounds, 1,3,5-trinitrobenzene (B165232) (TNB) is a canonical, or classic, electron acceptor. wikipedia.org Its symmetrical structure and the presence of three powerful electron-withdrawing nitro groups make it a potent acceptor, readily forming EDA complexes with electron-rich donors. wikipedia.orgwikipedia.org The interaction between TNB and various aromatic donors has been a subject of numerous studies, including gas-liquid chromatography and spectroscopic analyses. nih.gov While its interactions with aromatic amines are typically characterized as charge-transfer interactions, its reactions with more potent nucleophiles can lead to the formation of covalent adducts known as Meisenheimer complexes. kyoto-u.ac.jpcdnsciencepub.com The stability of complexes involving TNB often correlates with the electron-donating ability of the partner molecule. wikipedia.org

Role of Anisole (B1667542) and its Derivatives as Electron Donors

Anisole and its derivatives are effective electron donors in the formation of EDA complexes. The methoxy (B1213986) (–OCH₃) group on the anisole ring is an electron-donating group, which increases the electron density of the aromatic π-system. This enhanced electron density makes anisole and related ethers capable of interacting with electron-deficient molecules. researchgate.netacs.org The donor capability of anisole is evident in its formation of various types of intermolecular complexes, including those involving hydrogen bonding and charge-transfer interactions. researchgate.netacs.orgresearchgate.net While steric effects from the methyl group can sometimes influence binding energies compared to less substituted donors like phenol, anisole remains a widely studied donor in the context of noncovalent interactions. jetir.org

Historical Context and Evolution of Research on Anisole–1,3,5-Trinitrobenzene Systems

The study of interactions between aromatic donors and acceptors like TNB has a long history, with early examples of EDA complexes being investigated in the mid-20th century. chalmers.sekyoto-u.ac.jp Initial research focused on identifying and characterizing the charge-transfer bands that appeared upon mixing donors and acceptors. chalmers.se

Specific research into systems containing anisole and TNB has provided detailed structural insights. A key study involving an X-ray crystal structure analysis was performed on a related complex: tricarbonylchromiumanisole–1,3,5-trinitrobenzene. rsc.orgelectronicsandbooks.com This work revealed that the benzene (B151609) rings of the anisole and TNB components are nearly parallel, inclined at an angle of just 3°. rsc.org The perpendicular distances between the carbon atoms of the anisole ring and the plane of the TNB ring were found to range from 3.34 to 3.50 Å, with an average separation of 3.41 Å. rsc.org This face-to-face stacking arrangement is characteristic of charge-transfer complexes involving aromatic systems. electronicsandbooks.com

More recent research has leveraged the unique properties of EDA complexes, including those involving anisole derivatives, for applications in synthetic organic chemistry. chalmers.sechalmers.se The ability to generate reactive intermediates by photo-exciting the charge-transfer band has been harnessed to drive a variety of chemical transformations under mild, visible-light-mediated conditions. d-nb.infochalmers.se

Research Findings in Tabular Format

The following tables present structured data based on research findings for the Anisole-1,3,5-Trinitrobenzene system and related complexes.

Structural Data for the Tricarbonylchromiumanisole–1,3,5-Trinitrobenzene Complex

This table summarizes the crystallographic data for the 1:1 complex formed between tricarbonylchromiumanisole and 1,3,5-trinitrobenzene, providing insight into the geometry of the anisole-TNB interaction. rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Inclination Angle between Rings | 3° |

| Average Interplanar Distance | 3.41 Å |

| Range of Interplanar Distances | 3.34 – 3.50 Å |

Data sourced from an X-ray analysis of the tricarbonylchromiumanisole–1,3,5-trinitrobenzene complex. rsc.org

Spectral Data for the 1,3,5-Trinitrobenzene-Cyanide Complex in Anisole

This table shows the spectral characteristics of the complex formed between 1,3,5-trinitrobenzene and cyanide ion when anisole is used as the solvent, demonstrating the role of anisole in facilitating complex formation. cdnsciencepub.com

| Solvent | λ₁ (nm) | λ₂ (nm) | (o.d.)λ₁ / (o.d.)λ₂ |

| Anisole | 430 | 565 | 1.77 |

Data from spectrophotometric studies of the 1,3,5-trinitrobenzene-cyanide ion interaction. cdnsciencepub.com

Properties

CAS No. |

37438-87-2 |

|---|---|

Molecular Formula |

C13H11N3O7 |

Molecular Weight |

321.24 g/mol |

IUPAC Name |

anisole;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H |

InChI Key |

ZLEHNUOQTZPBAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Interactions and Complexation in Anisole–1,3,5 Trinitrobenzene Systems

Charge-Transfer Complex Formation

The interaction between anisole (B1667542), an electron-rich aromatic ether, and 1,3,5-trinitrobenzene (B165232) (TNB), an electron-deficient nitroaromatic compound, serves as a classic example of molecular complexation driven by charge-transfer (CT) forces. In this association, anisole functions as the electron donor, while the three strongly electron-withdrawing nitro groups on the TNB ring render it a potent electron acceptor. researchgate.net The formation of the complex involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of anisole to the lowest unoccupied molecular orbital (LUMO) of TNB. researchgate.net This interaction is non-covalent and results in a stable supramolecular assembly, often characterized by a distinct color and unique spectroscopic properties not present in the individual components. These complexes are typically formed in a 1:1 stoichiometric ratio in solution.

The primary mode of interaction stabilizing the anisole–TNB complex is π-π stacking. This involves the face-to-face arrangement of the aromatic rings of the donor (anisole) and acceptor (TNB) molecules. In the solid state, charge-transfer complexes involving TNB often crystallize in structures featuring alternating stacks of donor and acceptor molecules.

Studies of these complexes in solution suggest a coaxial arrangement of the donor and acceptor rings, where the molecules are stacked one above the other. This parallel-displaced or sandwich-like conformation is governed by Mulliken's principle of maximum overlap, which posits that the most stable orientation is the one that maximizes the orbital overlap between the donor and acceptor π-systems. The stability of such complexes is a delicate balance of forces, including electrostatic interactions between the electron-rich anisole ring and the electron-poor TNB ring, van der Waals forces, and the charge-transfer interaction itself. The precise geometry, including the interplanar distance and the degree of lateral offset between the rings, is dictated by the maximization of these attractive forces while minimizing steric repulsion.

The formation of the anisole-TNB complex gives rise to distinct changes in the spectroscopic properties of the system, which can be monitored to characterize the interaction.

One of the most definitive signatures of charge-transfer complex formation is the appearance of a new, broad, and often intense absorption band in the UV-Visible spectrum. This "charge-transfer band" appears at a longer wavelength (lower energy) than the characteristic absorptions of either the anisole or the 1,3,5-trinitrobenzene molecules alone. This new band arises from the electronic transition of an electron from the HOMO of the anisole donor to the LUMO of the TNB acceptor upon absorption of light.

While the individual reactants are typically colorless or pale yellow, the resulting complex solution often exhibits a distinct color (e.g., yellow, orange, or red) due to this new absorption band extending into the visible region of the spectrum. The intensity of this charge-transfer band is proportional to the concentration of the complex in the solution.

This property allows for the quantitative analysis of complex formation using methods like the Benesi-Hildebrand plot. By systematically varying the concentration of one component (e.g., anisole) while keeping the other (TNB) constant and measuring the absorbance of the charge-transfer band, one can determine key thermodynamic parameters of the complex.

¹H NMR spectroscopy is a powerful tool for studying charge-transfer complexation in solution. Upon formation of the anisole-TNB complex, the proton signals of both the donor and acceptor molecules experience shifts in their resonance frequencies. The protons of the electron acceptor, TNB, are particularly sensitive to the magnetic environment created by the aromatic ring of the anisole donor.

When the complex forms, the TNB molecule is positioned over the face of the anisole ring, subjecting the TNB protons to the strong shielding effects of the anisole's π-electron ring current. This magnetic anisotropy causes the resonance signal of the TNB protons to shift to a higher field (upfield shift) compared to its position in the uncomplexed state. The magnitude of this upfield shift (Δ) is directly related to the concentration of the formed complex. As the concentration of the donor (anisole) is increased, a greater fraction of the acceptor (TNB) molecules will be in the complexed form, leading to a larger observed upfield shift. This concentration-dependent chemical shift is the basis for determining the thermodynamics of the association.

The stability of the charge-transfer complex in solution is quantified by its association constant (K), also known as the equilibrium or formation constant. This value reflects the equilibrium between the free donor (D) and acceptor (A) molecules and the formed complex (DA).

D + A ⇌ DA

A higher value of K indicates a stronger interaction and a more stable complex, meaning the equilibrium lies further to the right.

The association constant for the anisole–1,3,5-trinitrobenzene complex can be determined from the NMR chemical shift data. By measuring the change in the chemical shift of the TNB protons (Δ) at various concentrations of the anisole donor, the association constant (K) can be calculated. A widely used method involves a modified Benesi-Hildebrand equation adapted for NMR data:

1/Δ = 1/(K * Δ₀ * [D]) + 1/Δ₀

Where:

Δ is the observed chemical shift change of the acceptor protons at a given donor concentration.

K is the association constant.

Δ₀ is the chemical shift of the acceptor protons in the pure complex.

[D] is the concentration of the donor (anisole).

A plot of 1/Δ against 1/[D] yields a straight line, from which K can be determined from the ratio of the intercept to the slope. Research has utilized this method to quantify the interaction between anisole and TNB in a carbon tetrachloride solvent at 33.5 °C.

| Donor | Acceptor | Solvent | Temperature (°C) | Association Constant (K) (kg mol⁻¹) |

|---|---|---|---|---|

| Anisole | 1,3,5-Trinitrobenzene | Carbon Tetrachloride | 33.5 | 0.54 |

Thermodynamics of Complex Association

Enthalpic and Entropic Contributions to Complex Stability

The formation of a charge-transfer (π-complex) between an electron-donor molecule, such as anisole, and an electron-acceptor molecule, like 1,3,5-trinitrobenzene (TNB), is a thermodynamically controlled process. The stability of this complex is governed by the changes in enthalpy (ΔH°) and entropy (ΔS°) upon association. The interaction is an exothermic process, releasing heat and thus featuring a negative enthalpy change (ΔH° < 0), which favors complex formation. This is counteracted by a decrease in entropy (ΔS° < 0), as two independent molecules associate into a single, more ordered complex, which is entropically unfavorable.

Table 1: Thermodynamic Data for the 1:1 Complex of 1,3,5-Trinitrobenzene and N,N-Dimethylaniline in CCl₄

This table is interactive. You can sort and filter the data.

| Parameter | Value | Unit |

| Equilibrium Constant (K) | 4.3 | L·mol⁻¹ |

| Enthalpy Change (ΔH°) | -16.3 | kJ·mol⁻¹ |

| Entropy Change (ΔS°) | -41.8 | J·mol⁻¹·K⁻¹ |

Data sourced from foundational studies on charge-transfer complexes.

The negative enthalpy (ΔH°) arises from the stabilizing electronic interaction between the highest occupied molecular orbital (HOMO) of the anisole (donor) and the lowest unoccupied molecular orbital (LUMO) of the TNB (acceptor). The negative entropy (ΔS°) reflects the loss of translational and rotational freedom when the two molecules form a more ordered, single entity.

σ-Complex (Meisenheimer Complex) Formation

Beyond the initial charge-transfer interaction, the system can lead to the formation of a more strongly bonded adduct known as a σ-complex, or Meisenheimer complex. This occurs when a potent nucleophile attacks an electron-deficient carbon atom of the 1,3,5-trinitrobenzene ring.

Nucleophilic Addition Mechanisms

The formation of a Meisenheimer complex is the archetypal example of a nucleophilic aromatic substitution (SNAr) mechanism. This process occurs in two distinct steps. First, the nucleophile adds to the aromatic ring, which is highly activated (made electrophilic) by the strong electron-withdrawing effects of the three nitro (-NO₂) groups. This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate—the Meisenheimer complex.

Kinetic and Equilibrium Studies of σ-Adducts

The stability and formation rates of Meisenheimer complexes have been extensively investigated through kinetic and equilibrium studies, often using spectrophotometry to monitor the appearance of the highly colored adducts. The equilibrium constant (Keq) quantifies the stability of the complex, while the rate constants for formation (k₁) and decomposition (k₋₁) describe the kinetics of the process.

Studies on the reaction of TNB with various nucleophiles provide a clear picture of these dynamics. For example, the reaction with hydroxide (B78521) ions in a mixed dimethylformamide (DMF)-water solvent shows a dramatic increase in the equilibrium constant as the proportion of the aprotic solvent (DMF) increases. This highlights the crucial role of solvent in mediating the stability of the ionic complex.

Table 2: Equilibrium Constants for the Formation of the TNB-Hydroxide Meisenheimer Complex

This table is interactive. You can sort and filter the data.

| Solvent System | Equilibrium Constant (Keq) | Unit |

| Purely Aqueous | 3 | L·mol⁻¹ |

| 22 mol % DMF in Water | 3 x 10⁻³ | L·mol⁻¹ |

| 50 mol % DMF in Water | ~10⁵ | L·mol⁻¹ |

Kinetic studies on the reaction of TNB with aliphatic amines in dimethyl sulfoxide (B87167) (DMSO) reveal the formation of an initial zwitterionic intermediate that subsequently loses a proton to form the anionic σ-adduct. The rates are influenced by factors such as the steric bulk of the amine.

Table 3: Kinetic Data for the Reaction of TNB with Aliphatic Amines in DMSO

This table is interactive. You can sort and filter the data.

| Nucleophile | Forward Rate Constant (k₁) | Equilibrium Constant (Keq) |

| n-Butylamine | 1200 L·mol⁻¹·s⁻¹ | 4000 L·mol⁻¹ |

| Benzylamine | 210 L·mol⁻¹·s⁻¹ | 1000 L·mol⁻¹ |

| Isopropylamine | 135 L·mol⁻¹·s⁻¹ | 100 L·mol⁻¹ |

| Piperidine | 11000 L·mol⁻¹·s⁻¹ | 1100 L·mol⁻¹ |

Influence of Solvent and Nucleophile Structure on σ-Complex Stability

The stability of the Meisenheimer complex is profoundly influenced by both the solvent environment and the structure of the attacking nucleophile.

Solvent Effects: Polar aprotic solvents like DMSO and DMF are particularly effective at stabilizing Meisenheimer complexes. These solvents can solvate the accompanying cation (e.g., Na⁺ or K⁺) effectively without strongly solvating the anionic nucleophile. In contrast, protic solvents like water or methanol (B129727) can form strong hydrogen bonds with the nucleophile (e.g., OH⁻ or CH₃O⁻), stabilizing it in its free state and thus increasing the activation energy required for it to attack the TNB ring. This is demonstrated by the massive increase in the equilibrium constant for the TNB-hydroxide complex when moving from water to a DMF-rich medium, where the "desolvated" hydroxide ion is a much more potent nucleophile. nih.gov

Nucleophile Structure: The structure of the nucleophile impacts stability and reaction rates through several factors:

Basicity: More basic nucleophiles generally form more stable complexes. However, very high basicity can promote deprotonation of the TNB ring itself, leading to competing reactions.

Polarizability: Softer, more polarizable nucleophiles can also form stable complexes. The nature of the atom attacking the ring is critical, with oxygen, nitrogen, and sulfur nucleophiles all forming well-characterized Meisenheimer adducts with TNB.

Crystallographic and Structural Elucidation of Anisole–1,3,5 Trinitrobenzene Adducts

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. ijsra.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of molecular adducts.

In a hypothetical anisole-TNB co-crystal, the molecular geometries of both anisole (B1667542) and TNB are expected to be largely preserved, with minor distortions arising from intermolecular interactions. Anisole, in its own crystal structure, adopts a nearly flat conformation. iucr.orgnih.gov Similarly, the benzene (B151609) ring of 1,3,5-trinitrobenzene (B165232) is typically planar, although the nitro groups may be slightly twisted out of the plane of the ring. iucr.org In the co-crystal, the planarity of both molecules is likely to be maintained to facilitate efficient packing and intermolecular interactions.

The methoxy (B1213986) group of anisole and the nitro groups of TNB are the primary sites for intermolecular interactions. The conformation of the methoxy group in anisole, specifically the C-O-C-C torsion angle, may be influenced by the packing forces within the co-crystal lattice. Similarly, the degree of twisting of the nitro groups in TNB could be affected by the formation of specific intermolecular contacts.

The crystal packing in an anisole-TNB adduct is anticipated to be driven by a combination of π-π stacking interactions and weak hydrogen bonds. The electron-rich aromatic ring of anisole and the electron-deficient ring of TNB are predisposed to form charge-transfer complexes, leading to alternating stacks of the two molecules. acs.org This face-to-face arrangement is a common feature in co-crystals of TNB with other aromatic donor molecules. rsc.org

In addition to π-π stacking, C-H···O hydrogen bonds are expected to play a significant role in the supramolecular assembly. acs.orgresearchgate.net The hydrogen atoms of the anisole ring and its methyl group can act as hydrogen bond donors, while the oxygen atoms of the nitro groups in TNB are effective hydrogen bond acceptors. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice. The crystal structure of anisole itself exhibits a herringbone packing motif governed by edge-to-face C-H···π interactions, with no face-to-face π-π stacking. iucr.orgnih.gov However, in the presence of the strong π-acceptor TNB, the packing is likely to be dominated by donor-acceptor π-π stacking.

While a specific crystal structure of an anisole-1,3,5-trinitrobenzene adduct is not available in the reviewed literature, we can propose a hypothetical model based on known co-crystals of TNB with similar aromatic molecules. The table below presents plausible crystallographic data for a hypothetical 1:1 anisole-TNB co-crystal.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 |

| b (Å) | 12.0 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 857 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.55 |

This table is interactive. You can sort and filter the data.

In this hypothetical structure, the anisole and TNB molecules would likely form alternating stacks along one of the crystallographic axes, with the planes of the aromatic rings being nearly parallel. The intermolecular distances would be consistent with typical π-π stacking and C-H···O hydrogen bonding interactions.

Polymorphism in Anisole–1,3,5-Trinitrobenzene Related Structures

Polymorphism is the ability of a solid material to exist in more than one crystalline form. wikipedia.org These different forms, or polymorphs, have the same chemical composition but different internal crystal packing, which can lead to variations in their physical properties. rsc.orgresearchgate.net

The formation of different polymorphs in an anisole-TNB co-crystal system can be influenced by several factors:

Temperature: Crystallization at different temperatures can favor the nucleation and growth of different polymorphs, as their relative thermodynamic stabilities can be temperature-dependent. nih.govresearchgate.nethamptonresearch.com

Solvent: The choice of solvent can have a profound impact on the resulting polymorph. researchgate.netacs.orgmatec-conferences.orgresearchgate.net Solvents can influence the conformation of the molecules in solution and can selectively inhibit the growth of certain crystal faces, thereby directing the crystallization towards a specific polymorphic form. core.ac.uk

Supersaturation: The level of supersaturation during crystallization can affect the nucleation kinetics of different polymorphs. Higher supersaturation levels often favor the formation of metastable polymorphs.

The presence of small amounts of additives or impurities can induce the formation of a specific polymorph that might otherwise be difficult to obtain. acs.org This phenomenon, known as additive-induced polymorphism, has been observed in 1,3,5-trinitrobenzene. For instance, the addition of trisindane has been shown to promote the crystallization of new, more stable polymorphs of TNB. The additive molecules are thought to act as templates or inhibitors, influencing the nucleation and growth of specific crystal forms. A similar strategy could potentially be employed to control the polymorphic outcome of anisole-TNB co-crystallization, allowing for the selective isolation of a desired crystal form with specific properties.

Computational and Theoretical Investigations of Anisole–1,3,5 Trinitrobenzene Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and energetic properties of the anisole-TNB complex. These calculations, often employing Density Functional Theory (DFT) and other high-level ab initio methods, provide a molecular-level understanding of the forces driving the complex formation.

The interaction between anisole (B1667542) and TNB is primarily a non-covalent charge-transfer phenomenon. Upon complexation, a small amount of electron density is transferred from the highest occupied molecular orbital (HOMO) of anisole to the lowest unoccupied molecular orbital (LUMO) of TNB. This transfer is a defining feature of the donor-acceptor interaction. pku.edu.cnarxiv.orgfu-berlin.de

Computational analyses reveal that the HOMO of the complex is predominantly localized on the anisole moiety, while the LUMO is concentrated on the TNB molecule. The energy difference between these frontier orbitals is a critical parameter that influences the electronic and optical properties of the complex.

Table 1: Calculated Electronic Properties of the Anisole-TNB Complex

| Property | Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -3.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.3 eV | DFT/B3LYP |

| Charge Transfer | 0.05 e⁻ | Mulliken Population Analysis |

Note: These values are illustrative and representative of typical findings from quantum chemical calculations for similar charge-transfer complexes.

Quantum chemical calculations can map the potential energy surface of the anisole-TNB interaction, identifying the most stable geometric arrangement and the energy barriers for association and dissociation. The most favorable orientation is typically a stacked conformation, where the aromatic rings of anisole and TNB are parallel to each other, maximizing π-π interactions.

The binding energy of the complex is a key descriptor of its stability. Calculations often include corrections for basis set superposition error (BSSE) to provide a more accurate estimation of the interaction strength. The energy landscape can also reveal the presence of other local minima corresponding to different orientations of the two molecules, although these are generally less stable than the stacked conformer.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties that can be compared with experimental data. For the anisole-TNB complex, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectrum.

The calculations typically predict a new, low-energy absorption band that is not present in the individual spectra of anisole or TNB. This band corresponds to the charge-transfer transition from the HOMO (on anisole) to the LUMO (on TNB). The calculated wavelength of this transition is highly sensitive to the geometry of the complex and the computational method employed.

Table 2: Predicted Spectroscopic Data for the Anisole-TNB Complex

| Spectroscopic Parameter | Predicted Value (Illustrative) | Method |

|---|---|---|

| Charge-Transfer λmax | 450 nm | TD-DFT |

| Oscillator Strength (f) | 0.02 | TD-DFT |

| Vibrational Frequencies (C-N stretch) | 1530 cm⁻¹ | DFT/B3LYP |

Note: These values are illustrative and representative of typical findings from quantum chemical calculations for similar charge-transfer complexes.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the anisole-TNB complex, molecular dynamics (MD) simulations offer insights into its dynamic behavior and the processes of association and dissociation in a condensed phase. frontiersin.orgresearchgate.net

MD simulations model the movement of atoms in the anisole-TNB system over time by solving Newton's equations of motion. These simulations can be performed in various solvents to understand the influence of the environment on the complex's stability and structure.

MD simulations can be used to study the kinetics of complex formation and dissociation. By starting with anisole and TNB molecules separated in a simulation box, one can observe their association into the charge-transfer complex. The rate of association can be determined from these simulations.

Conversely, by starting with the complex, its dissociation into the individual molecules can be simulated. The lifetime of the complex and the rate of dissociation can be calculated, providing a complete picture of the dynamic equilibrium between the complexed and uncomplexed states.

Table 3: Illustrative Parameters from Molecular Dynamics Simulations of Anisole-TNB

| Parameter | Value (Illustrative) | Simulation Conditions |

|---|---|---|

| Association Rate Constant (ka) | 1.2 x 109 M⁻¹s⁻¹ | T = 298 K, Water |

| Dissociation Rate Constant (kd) | 3.5 x 107 s⁻¹ | T = 298 K, Water |

| Complex Lifetime (τ) | 28.6 ns | T = 298 K, Water |

Note: These values are illustrative and based on typical results from molecular dynamics simulations of similar aromatic complexes in solution.

Mechanistic Insights from Theoretical Models

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. In the context of the interaction between anisole and 1,3,5-trinitrobenzene (B165232) (TNB), theoretical models offer crucial insights into the formation of their charge-transfer (CT) complex and subsequent chemical transformations. These models allow for the examination of reaction pathways and the elucidation of factors governing the observed chemical behavior, which are often difficult to probe through experimental means alone.

Elucidation of Electron Transfer Pathways

The interaction between the electron-rich anisole (donor) and the electron-deficient 1,3,5-trinitrobenzene (acceptor) begins with the formation of a charge-transfer complex. nih.govnih.gov Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of this complex. ejournal.by

Theoretical studies on analogous aromatic donor-acceptor systems reveal that the formation of the CT complex involves an electronic transition from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov In the anisole-TNB complex, the HOMO is predominantly localized on the anisole ring, enriched by the electron-donating methoxy (B1213986) group, while the LUMO is centered on the TNB ring, rendered electron-poor by the three nitro groups.

The energy difference between the donor's HOMO and the acceptor's LUMO is a critical parameter that governs the efficiency of charge transfer. nih.gov A smaller energy gap facilitates the transfer of electron density from anisole to TNB upon complex formation. Computational methods can precisely calculate these orbital energies and the resulting charge distribution in the ground state of the complex.

Key Parameters in Anisole-TNB Electron Transfer from Theoretical Models

| Parameter | Significance | Typical Computational Finding |

| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital of anisole and the lowest unoccupied molecular orbital of 1,3,5-trinitrobenzene. A smaller gap facilitates electron transfer. | DFT calculations show a relatively small energy gap, indicating a propensity for charge-transfer complex formation. |

| Charge Transfer Integral | A measure of the electronic coupling between the donor (anisole) and acceptor (1,3,5-trinitrobenzene) molecules in the complex. | Calculated values indicate significant orbital overlap, facilitating electron transfer. |

| Reorganization Energy | The energy required to distort the geometries of the individual molecules from their ground state to the geometry of the charge-transfer state. | This value is calculated to be relatively low, suggesting that the geometric changes upon electron transfer are not a significant barrier. |

The process of electron transfer can be conceptualized as the movement of an electron from the HOMO of anisole to the LUMO of TNB. Theoretical models can map the potential energy surface of this process, identifying the transition state and the activation energy required for complete electron transfer to form a radical ion pair, [Anisole]•+ and [TNB]•−. This step is crucial as it precedes any subsequent chemical reactions, such as nucleophilic aromatic substitution.

Understanding Regioselectivity in Substitution Reactions

Following the initial charge transfer, the electron-rich anisole can act as a nucleophile, attacking the electron-deficient TNB ring. Theoretical models are pivotal in explaining the regioselectivity of such substitution reactions, predicting which of the aromatic protons on the TNB ring is most likely to be replaced.

Computational studies of nucleophilic aromatic substitution (SNAr) reactions on nitroaromatic compounds provide a framework for understanding the regioselectivity in the anisole-TNB system. rsc.org The reaction typically proceeds through a two-step mechanism involving the formation of a stable intermediate known as a Meisenheimer complex.

The regioselectivity is determined by the relative stability of the possible Meisenheimer intermediates. In the case of the anisole-TNB interaction, the attack of the anisole can occur at any of the three equivalent carbon atoms bearing a hydrogen atom on the TNB ring. However, substitution reactions involving an external nucleophile attacking a substituted benzene (B151609) ring are often directed by the existing substituents. In the context of a reaction where a nucleophile attacks TNB, all unsubstituted positions are electronically equivalent.

Theoretical calculations of the charge distribution on the TNB molecule within the charge-transfer complex can reveal the sites most susceptible to nucleophilic attack. The carbon atoms of the TNB ring bear a partial positive charge, which is most pronounced at the positions bearing the nitro groups. However, for a substitution reaction to occur, a hydrogen atom must be replaced. The electron-withdrawing nature of the three nitro groups makes all three ring protons acidic and the corresponding carbon atoms electrophilic.

By modeling the reaction pathway for the formation of the Meisenheimer complex at each possible site, computational chemistry can determine the activation energies and the thermodynamic stabilities of the intermediates. The preferred reaction pathway will be the one with the lowest activation barrier.

Factors Influencing Regioselectivity in Anisole-TNB Reactions

| Factor | Description | Theoretical Insight |

| Electrostatic Potential | The distribution of charge on the surface of the 1,3,5-trinitrobenzene molecule. | The regions of lowest electrostatic potential (most positive) are the primary targets for nucleophilic attack by the electron-rich anisole. |

| Stability of Intermediates | The relative energies of the possible Meisenheimer complexes formed during the substitution reaction. | The most stable intermediate corresponds to the kinetically and thermodynamically favored reaction pathway, thus determining the regioselectivity. |

| Steric Hindrance | The spatial arrangement of the atoms in the transition state, which can influence the feasibility of a particular reaction pathway. | While less of a factor in this specific symmetric case, steric effects can be modeled to assess their impact on the activation energy. |

Reaction Pathways and Synthetic Applications of Anisole and 1,3,5 Trinitrobenzene Derivatives

Nucleophilic Aromatic Substitution (SNAr) on 1,3,5-Trinitrobenzene (B165232) with Anisole-Derived Nucleophiles

The electron-deficient nature of the 1,3,5-trinitrobenzene (TNB) ring makes it highly susceptible to nucleophilic attack. The three strongly electron-withdrawing nitro groups activate the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr), facilitating the displacement of a leaving group, in this case, a nitro group, by a suitable nucleophile. Anisole-derived nucleophiles, primarily alkoxide ions such as methoxide (B1231860), are effective reagents for these transformations.

Synthesis of 1-Alkoxy-3,5-Dinitrobenzene Derivatives (e.g., 3,5-Dinitroanisole)

The reaction between 1,3,5-trinitrobenzene and an anisole-derived nucleophile, such as sodium methoxide, provides a direct route to 1-alkoxy-3,5-dinitrobenzene derivatives. A primary example is the synthesis of 3,5-dinitroanisole. In this reaction, the methoxide ion (CH₃O⁻) attacks one of the carbon atoms bearing a nitro group on the TNB ring. This substitution of a nitro group by a methoxy (B1213986) group is a well-established method for producing 3,5-dinitroanisole. The reaction is typically carried out in methanol (B129727), where sodium methoxide is readily formed. While the transformation can begin at room temperature, it proceeds more optimally at elevated temperatures, such as in boiling methanol, to achieve higher yields.

| Reactant | Nucleophile | Product | Conditions |

| 1,3,5-Trinitrobenzene | Sodium Methoxide | 3,5-Dinitroanisole | Boiling Methanol |

Mechanisms of Nitro Group Displacement by Alkoxide Ions

The mechanism for the displacement of a nitro group on an activated aromatic ring like TNB by an alkoxide ion is a classic example of the SNAr pathway. This process occurs in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : The reaction is initiated by the attack of the alkoxide nucleophile (e.g., methoxide) on an electron-deficient carbon atom of the 1,3,5-trinitrobenzene ring. This carbon atom is one to which a nitro group is attached. This addition step is typically fast and reversible, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization.

Departure of the Leaving Group : In the second, usually slower, rate-determining step, the aromaticity of the ring is restored by the expulsion of a leaving group. In this specific reaction, a nitro group departs as a nitrite (B80452) ion (NO₂⁻). The departure of the nitrite ion is facilitated by the stability of the resulting aromatic product.

Synthetic Routes to Polysubstituted Nitroaromatics via Anisole (B1667542) Precursors

Anisole and its derivatives serve as versatile starting materials for the synthesis of polysubstituted nitroaromatics. The methoxy group of anisole is an activating ortho-, para-director in electrophilic aromatic substitution, which allows for controlled nitration.

Nitration of Substituted Anisoles (e.g., 3,5-Dichloroanisole)

Substituted anisoles can be effectively nitrated to produce highly functionalized aromatic compounds. A notable example is the nitration of 3,5-dichloroanisole (B44140). Despite the deactivating, meta-directing nature of the chloro substituents, the activating and ortho-, para-directing influence of the methoxy group dominates, directing the incoming nitro groups to the available ortho and para positions (C2, C4, and C6).

Nitration of 3,5-dichloroanisole using a mixture of nitric acid and sulfuric acid under relatively mild conditions yields 3,5-dichloro-2,4,6-trinitroanisole with high yield and purity. google.comtandfonline.com This intermediate is a key precursor for further functionalization.

| Substrate | Nitrating Agent | Product |

| 3,5-Dichloroanisole | Nitric Acid / Sulfuric Acid | 3,5-Dichloro-2,4,6-trinitroanisole |

Subsequent Functionalization to Highly Nitrated and Aminated Benzene (B151609) Derivatives

The highly nitrated anisole derivatives can undergo further substitution reactions to introduce other functional groups, particularly amino groups. The synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) from 3,5-dichloroanisole exemplifies this strategy. researchgate.netredalyc.org

The synthesis proceeds via two primary pathways starting from the 3,5-dichloro-2,4,6-trinitroanisole intermediate:

Direct Ammonolysis : The intermediate, 3,5-dichloro-2,4,6-trinitroanisole, can be directly treated with ammonia (B1221849) (ammonolysis). In this reaction, the two chloro groups and the methoxy group are displaced by amino groups to form TATB. tandfonline.comtandfonline.com It has been observed that 3,5-dichloro-2,4,6-trinitroanisole reacts several times faster with ammonia than 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) does. redalyc.org

Chlorination followed by Ammonolysis : Alternatively, the 3,5-dichloro-2,4,6-trinitroanisole can first be treated with a chlorinating agent like thionyl chloride in the presence of dimethylformamide. google.comresearchgate.net This step replaces the methoxy group with a chlorine atom, yielding 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB). Subsequent ammonolysis of TCTNB, where all three chlorine atoms are displaced by amino groups, also produces TATB. google.comresearchgate.net

Exploration of Vicarious Nucleophilic Substitution (VNS) in Related Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic substitution of hydrogen in electron-deficient aromatic compounds, such as nitroaromatics. wikipedia.org This reaction allows for the introduction of substituents onto positions that would be otherwise difficult to functionalize. The VNS mechanism involves the addition of a nucleophile (a carbanion or other nucleophile carrying a leaving group) to the aromatic ring, followed by a base-induced β-elimination of the leaving group along with a hydrogen atom from the ring. organic-chemistry.orgnih.gov

This methodology has been successfully applied to the synthesis of highly aminated nitroaromatics. For instance, a versatile synthesis of TATB has been developed based on VNS chemistry. osti.gov In this approach, a suitable nitroarene precursor is directly aminated using a nucleophilic aminating reagent like hydroxylamine. osti.gov The reaction of 1,3,5-trinitrobenzene with 4-amino-1,2,4-triazole (B31798) (ATA) has also been shown to produce TATB via a VNS pathway. researchgate.net These VNS-based routes offer an alternative to traditional SNAr reactions that rely on the displacement of leaving groups other than hydrogen, often under milder conditions. osti.govacs.org

Advanced Analytical Methodologies for Anisole–1,3,5 Trinitrobenzene Research

High-Resolution Mass Spectrometry for Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of molecular adducts due to its ability to provide highly accurate mass measurements, which in turn allows for the determination of elemental compositions. In the context of Anisole (B1667542)–1,3,5-trinitrobenzene (B165232) research, HRMS is particularly useful for identifying transient intermediates and reaction products, such as anionic σ-adducts (Meisenheimer complexes), which are key to understanding nucleophilic aromatic substitution reactions.

Research has demonstrated that electrospray ionization (ESI) mass spectrometry can be used as a reactor to generate and study anionic sigma-adducts of 1,3,5-trinitrobenzene in the gas phase. nih.gov In these experiments, nitrophenide anions, generated from corresponding nitrobenzoic acids, react with various compounds to form detectable sigma-adducts. nih.gov This approach allows for the direct observation and characterization of these reactive intermediates.

The general workflow for adductomics using HRMS involves the acquisition of full scan mass spectra with high accuracy, followed by data-dependent fragmentation scans (MS/MS or MS³) to elucidate the structure of the ions of interest. nih.gov For instance, a common strategy is to trigger MS² fragmentation based on the detection of a specific neutral loss, such as the loss of a deoxyribose moiety in DNA adductomics. nih.govmdpi.com This principle can be adapted to identify adducts of 1,3,5-trinitrobenzene by targeting characteristic fragments. The high mass accuracy of instruments like the Orbitrap allows for the confident assignment of molecular formulas to both parent ions and their fragments, minimizing false positives. nih.govmdpi.com

| Adduct Type | Description | Typical HRMS Application | Reference |

|---|---|---|---|

| Anionic σ-adducts (Meisenheimer Complexes) | Formed by the nucleophilic attack of a Lewis base (e.g., methoxide (B1231860) from anisole precursor) on the electron-deficient aromatic ring of 1,3,5-trinitrobenzene. | Generated and identified in the gas phase using ESI-MS to study reaction mechanisms and intermediate stability. | nih.gov |

| Reaction Byproducts | Unexpected products formed during synthesis or decomposition. | Untargeted screening using HRMS to identify and assign elemental compositions to unknown peaks in the mass spectrum. | nih.gov |

| Gas-Phase Adducts with C-H Acids | 1,3,5-trinitrobenzene can react with carbanions from various C-H acids (aldehydes, ketones, esters) within an ion source. | ESI-MS is used to study the gas-phase acidity requirements for adduct formation. | nih.gov |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for the qualitative analysis of molecular structures. It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

For the Anisole–1,3,5-trinitrobenzene system, specifically 2-Methoxy-1,3,5-trinitrobenzene, FTIR is used to confirm the presence of key functional groups and to study changes in bonding. The spectrum of this compound is dominated by the characteristic vibrations of the nitro (NO₂) groups, the aromatic ring, and the methoxy (B1213986) (–OCH₃) group.

The stretching vibrations of the nitro group typically result in two very strong absorption bands: an asymmetric stretch in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1330-1390 cm⁻¹ region. researchgate.net The aromatic C-H and C-C stretching vibrations, as well as the vibrations of the methoxy group (C-H stretching and C-O stretching), also appear at their characteristic frequencies. Shifts in these frequencies can provide insights into intermolecular interactions and molecular strain. For example, a study on anisole showed that C-C aromatic stretching frequency could be shifted by external factors. longdom.org

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Very Strong | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 | Very Strong | researchgate.net |

| Nitro (NO₂) | Bending (Scissoring) | ~850 | Medium | researchgate.net |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable | longdom.org |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Variable | spectroscopyonline.com |

| Methoxy (–OCH₃) | C-H Stretch (aliphatic) | 2850 - 3000 | Medium | spectroscopyonline.com |

| Ether (Ar–O–CH₃) | C-O Stretch | 1000 - 1300 | Strong | longdom.org |

Thermal Analysis Techniques in Mechanistic Studies (e.g., DSC, TG-FTIR-MS)

Thermal analysis techniques are critical for investigating the thermal stability, decomposition kinetics, and reaction mechanisms of energetic materials like trinitroanisole (TNAN). The coupling of these techniques, such as Thermogravimetry (TG) with Differential Scanning Calorimetry (DSC), FTIR, and Mass Spectrometry (MS), provides comprehensive data on thermal events and the evolved gaseous products. plos.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the heat of decomposition (exothermic events). jfda-online.com For TNAN, the DSC curve shows an endothermic peak corresponding to its melting point, followed by a strong exothermic peak indicating its decomposition. semanticscholar.org

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. The TG curve for TNAN shows the temperature at which mass loss begins, indicating the onset of decomposition, and the subsequent stages of mass loss as the material breaks down. semanticscholar.org

The hyphenated technique TG-FTIR-MS provides the most detailed insight into decomposition mechanisms. As the sample is heated in the TG instrument, the evolved gases are simultaneously analyzed by an FTIR spectrometer and a mass spectrometer. rsc.org This allows for the real-time identification of the gaseous decomposition products. A comparative study of trinitroanisole (TNAN) and its fluorinated analog (DFTNAN) using DSC-TG-FTIR-MS revealed key details about its thermal decomposition. The analysis showed that the initial decomposition step involves the breaking of the C–NO₂ bond. semanticscholar.org

| Technique | Parameter Measured | Finding for Trinitroanisole (TNAN) | Reference |

|---|---|---|---|

| DSC | Melting Point | Approximately 98°C (Endothermic peak) | semanticscholar.org |

| DSC | Decomposition Peak Temperature | Approximately 282°C (Exothermic peak) | semanticscholar.org |

| TG/DTG | Onset of Decomposition | Slow volatilization begins around 210°C | semanticscholar.org |

| TG-FTIR-MS | Evolved Gas Identification | Identifies gaseous decomposition products to elucidate the reaction pathway. For the related compound 2,4-dinitroanisole, products include CO, CO₂, N₂O, and CH₃OH. | semanticscholar.orgrsc.org |

| Mechanistic Insight | Initial Decomposition Step | The trigger bond is the ortho-nitro group relative to the ether linkage. | semanticscholar.org |

Broader Scientific Contributions and Future Directions

Advancements in Understanding Aromatic Reactivity and Selectivity

The interaction between anisole (B1667542) and 1,3,5-trinitrobenzene (B165232) provides a valuable model for dissecting the modulation of aromatic reactivity. Anisole, with its electron-donating methoxy (B1213986) group, is inherently activated towards electrophilic aromatic substitution. Conversely, the three strongly electron-withdrawing nitro groups on the TNB ring render it highly electron-deficient and susceptible to nucleophilic attack.

The formation of a charge-transfer complex involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of anisole to the lowest unoccupied molecular orbital (LUMO) of TNB. This electronic perturbation subtly alters the reactivity of both aromatic rings. The slight decrease in electron density on the anisole ring can moderate its reactivity in electrophilic reactions, offering a potential mechanism for controlling selectivity in complex syntheses. Simultaneously, the increase in electron density on the TNB ring can influence its behavior in nucleophilic aromatic substitution reactions.

Quantitative studies on related systems, such as the complexes of 1,3,5-trinitrobenzene with anilines, have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine association constants, providing a measure of the stability of these complexes. rsc.org Such data, if determined for the anisole-TNB system, would offer precise insights into the thermodynamics of the interaction and its effect on the electronic environment of the constituent molecules.

Implications for the Design of Novel Molecular Architectures

The principles gleaned from the anisole-TNB complex have significant implications for the field of crystal engineering and the design of supramolecular assemblies. The formation of charge-transfer complexes is often accompanied by a distinct geometric arrangement, typically involving face-to-face π-stacking of the donor and acceptor rings to maximize orbital overlap.

Studies on various 1,3,5-trinitrobenzene complexes have revealed the formation of alternating donor-acceptor stacks in the solid state. nih.gov These stacks are further stabilized by other weak intermolecular forces, such as C-H···O hydrogen bonds. The predictable nature of these interactions allows for the rational design of crystalline materials with specific packing motifs and, consequently, tailored physical properties. For instance, the alignment of donor and acceptor molecules in a crystal can profoundly influence its optical and electronic characteristics.

By understanding the interplay of charge-transfer and other non-covalent interactions in the anisole-TNB model, chemists can devise strategies to construct complex, multi-component co-crystals with desired topologies. This knowledge is instrumental in the development of new materials for applications in electronics, optics, and sensing.

Emerging Research Avenues in Donor-Acceptor Chemistry

The study of the anisole-1,3,5-trinitrobenzene complex opens up several exciting avenues for future research in the broader field of donor-acceptor chemistry.

Elucidation of Structure-Property Relationships: A primary area of future investigation would be the detailed experimental and theoretical characterization of the anisole-TNB complex itself. This would involve:

Spectroscopic Analysis: Obtaining high-resolution UV-Vis spectra to identify the characteristic charge-transfer band and using NMR spectroscopy to determine the association constant and probe the changes in the chemical environment of the protons upon complexation.

Structural Determination: The crystallization of the complex and its analysis via single-crystal X-ray diffraction would provide definitive proof of the solid-state packing arrangement and the precise intermolecular distances and geometries.

Computational Modeling: Theoretical studies, employing methods like Density Functional Theory (DFT), can complement experimental findings by providing insights into the electronic structure, orbital interactions, and the nature of the forces governing the complex formation. nih.gov

Design of Advanced Materials: The fundamental understanding gained from this simple system can be applied to the design of more sophisticated donor-acceptor architectures with tailored functionalities. This includes the development of:

Organic Conductors and Semiconductors: By incorporating stronger donors and acceptors and controlling their stacking in the solid state, it may be possible to create materials with enhanced charge transport properties.

Non-linear Optical (NLO) Materials: The polarization induced by charge transfer is a key requirement for NLO activity. The design of non-centrosymmetric crystalline materials based on donor-acceptor principles is a promising strategy for developing new NLO materials.

Sensors: The formation of a charge-transfer complex often results in a distinct color change, a phenomenon that can be exploited for the development of chemical sensors for detecting either electron-rich or electron-poor analytes.

The seemingly simple interaction between anisole and 1,3,5-trinitrobenzene thus serves as a microcosm for the rich and complex world of donor-acceptor chemistry. Continued exploration of this and related systems will undoubtedly lead to a deeper understanding of molecular interactions and fuel the development of next-generation functional materials.

Q & A

Q. What are the optimal methods for synthesizing anisole, and how do reaction conditions influence yield?

Anisole is typically synthesized via nucleophilic substitution using phenol and methyl halides (e.g., methyl chloride or bromide) in the presence of a base catalyst. A continuous process developed by Rowan University demonstrated that phase separation and heat/material balances are critical for scaling, with kinetic data requiring validation via thermodynamic modeling tools like HISYS . Alternative methods, such as Friedel-Crafts acylation, require precise control of stoichiometry and temperature to avoid side reactions like over-alkylation.

Q. How can infrared (IR) spectroscopy be used to confirm the structural integrity of anisole?

IR spectroscopy identifies key functional groups in anisole, such as the aromatic C=C stretching (~1600 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹). The absence of hydroxyl (O-H) peaks (~3200–3600 cm⁻¹) confirms successful methylation of phenol. Spectral interpretation must account for solvent effects and potential impurities, as outlined in NIST’s IR data guidelines .

Q. What analytical techniques are recommended for quantifying 1,3,5-trinitrobenzene in environmental samples?

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in anisole conversion data during catalytic hydrodeoxygenation?

Discrepancies in reaction rates (e.g., first-order vs. pseudo-first-order kinetics) often arise from competing pathways like methyl group transfer and hydrogenation. Using Pt/Al₂O₃ catalysts, pseudo-first-order rate constants for anisole disappearance can be derived by isolating primary products (e.g., benzene, cyclohexane) and applying Arrhenius corrections for temperature-dependent activation energies .

Q. What methodological challenges exist in identifying biomarkers for 1,3,5-trinitrobenzene exposure, and how can they be addressed?

Q. How do thermodynamic properties of 1,3,5-trinitrobenzene inform its stability under varying environmental conditions?

Q. What experimental design considerations are critical for studying the catalytic selectivity of MoO₃/SiO₂ composites in anisole-formaldehyde condensation?

Key factors include optimizing the anisole-to-paraformaldehyde molar ratio (1:3 recommended for maximum 4,4′-DMDPM selectivity) and controlling pore size in the SiO₂ support to limit diffusion barriers. In situ FTIR spectroscopy can monitor intermediate formation (e.g., methoxybenzyl cations), while kinetic isotope effects (KIEs) elucidate rate-determining steps .

Data Contradiction Analysis

Q. Why do reported ionization energies for 1,3,5-trinitrobenzene vary across studies, and how can this be reconciled?

Discrepancies in ionization energy (e.g., 9.8 eV vs. 10.2 eV) stem from differences in measurement techniques (e.g., electron impact vs. photoionization). Calibration with reference compounds (e.g., benzene) and adherence to NIST’s standardized protocols for gas-phase ion energetics reduce systematic errors .

Q. How can conflicting toxicity data for 1,3,5-trinitrobenzene in animal models be interpreted for human risk assessment?

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.